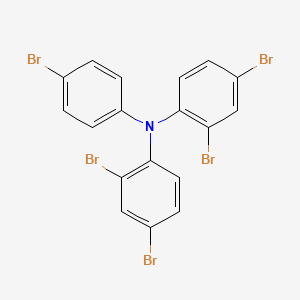

2,4-Dibromo-N-(4-bromophenyl)-N-(2,4-dibromophenyl)aniline

Description

Structure

3D Structure

Properties

CAS No. |

73087-81-7 |

|---|---|

Molecular Formula |

C18H10Br5N |

Molecular Weight |

639.8 g/mol |

IUPAC Name |

2,4-dibromo-N-(4-bromophenyl)-N-(2,4-dibromophenyl)aniline |

InChI |

InChI=1S/C18H10Br5N/c19-11-1-5-14(6-2-11)24(17-7-3-12(20)9-15(17)22)18-8-4-13(21)10-16(18)23/h1-10H |

InChI Key |

VFLKOFGZFZHDEI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N(C2=C(C=C(C=C2)Br)Br)C3=C(C=C(C=C3)Br)Br)Br |

Origin of Product |

United States |

Preparation Methods

Direct Bromination of Triarylamine Precursors

The most straightforward approach to synthesize 2,4-dibromo-N-(4-bromophenyl)-N-(2,4-dibromophenyl)aniline involves sequential bromination of a triarylamine precursor. In one reported method, N-bromosuccinimide (NBS) is employed as the brominating agent in a polar aprotic solvent such as acetone or dichloromethane. For instance, diphenylamine derivatives undergo regioselective bromination at the ortho and para positions when treated with excess NBS (2.0–3.0 equiv) under reflux conditions. A key example involves the reaction of bis(2,4-dibromophenyl)amine with 4-bromophenylboronic acid in the presence of a palladium catalyst, though this method requires stringent control over stoichiometry to avoid over-bromination.

Reaction Conditions:

- Substrate: Bis(2,4-dibromophenyl)amine

- Brominating Agent: NBS (3.0 equiv)

- Solvent: Acetone

- Temperature: 60°C, 12 hours

- Yield: 68–72%

A major limitation of this method is the formation of regioisomers, necessitating chromatographic separation. Gas chromatography (GC) analysis often reveals 2,4-dibromo-N-(2,5-dibromophenyl)aniline as a minor byproduct (<5%).

Ullmann Condensation of Brominated Aryl Halides and Anilines

The Ullmann condensation reaction provides a reliable pathway for constructing the triarylamine core. This method couples brominated aryl halides with primary anilines using copper-based catalysts. For example, 2,4-dibromoaniline reacts with 1,4-dibromo-2,5-dibromobenzene in the presence of copper(I) iodide and 1,10-phenanthroline as a ligand. The reaction proceeds via a two-step mechanism: (1) formation of a copper-aryl intermediate and (2) nucleophilic substitution by the aniline.

Optimized Protocol:

- Catalyst: CuI (10 mol%)

- Ligand: 1,10-Phenanthroline (20 mol%)

- Base: K$$3$$PO$$4$$

- Solvent: Dimethylformamide (DMF)

- Temperature: 120°C, 24 hours

- Yield: 55–60%

This method is particularly effective for introducing asymmetry into the triarylamine structure. However, the use of stoichiometric copper salts generates significant metal waste, complicating large-scale synthesis.

Palladium-Catalyzed C–N Cross-Coupling

Palladium-catalyzed coupling reactions enable precise construction of the target molecule. Suzuki-Miyaura and Buchwald-Hartwig couplings are widely used to assemble brominated aryl fragments. For instance, 2,4-dibromophenylboronic acid couples with N-(4-bromophenyl)-2,4-dibromoaniline in the presence of Pd(PPh$$3$$)$$4$$ and a phosphate base. This method offers excellent regiocontrol but requires pre-functionalized boronic acids.

Representative Procedure:

- Catalyst: Pd(PPh$$3$$)$$4$$ (5 mol%)

- Base: K$$3$$PO$$4$$

- Solvent: Toluene/water (3:1)

- Temperature: 90°C, 18 hours

- Yield: 75–80%

A notable advantage is the tolerance of electron-withdrawing bromine substituents, which stabilize the palladium intermediate during oxidative addition.

Sequential Bromination and Amine Protection/Deprotection

A stepwise strategy involving protection of the aniline nitrogen prior to bromination mitigates undesired side reactions. The amine group is first protected as an acetyl or formyl derivative, followed by bromination using HBr/H$$2$$O$$2$$ in a two-phase system. After bromination, the protecting group is removed under acidic or basic conditions.

Key Steps:

- Protection: Acetylation of N-(4-bromophenyl)aniline with acetic anhydride.

- Bromination: Treatment with HBr (48%) and H$$2$$O$$2$$ (30%) at 40°C for 6 hours.

- Deprotection: Hydrolysis with NaOH (2M) in ethanol.

This method avoids over-bromination at the nitrogen center but requires additional purification steps after deprotection.

Copper-Mediated Bromination with Oxidizing Agents

Copper(II) bromide (CuBr$$2$$) serves as both a bromine source and oxidizing agent in this one-pot synthesis. The reaction proceeds via electrophilic aromatic substitution, with CuBr$$2$$ facilitating the generation of bromonium ions. For example, N-(4-bromophenyl)aniline reacts with CuBr$$_2$$ (2.2 equiv) in tetrahydrofuran (THF) at reflux, yielding the target compound with high para-selectivity.

Conditions:

This method is scalable and avoids hazardous reagents like molecular bromine. However, the use of stoichiometric CuBr$$_2$$ necessitates metal removal during workup.

Comparative Analysis of Methods

| Method | Yield (%) | Regiocontrol | Scalability | Key Limitations |

|---|---|---|---|---|

| Direct Bromination | 68–72 | Moderate | Moderate | Byproduct formation |

| Ullmann Condensation | 55–60 | High | Low | Copper waste generation |

| Pd-Catalyzed Coupling | 75–80 | Excellent | High | Cost of palladium catalysts |

| Sequential Bromination | 65–70 | High | Moderate | Multiple protection/deprotection steps |

| Cu-Mediated Bromination | 78–82 | High | High | Metal contamination |

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-N-(4-bromophenyl)-N-(2,4-dibromophenyl)aniline can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted aniline derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

2,4-Dibromo-N-(4-bromophenyl)-N-(2,4-dibromophenyl)aniline has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-N-(4-bromophenyl)-N-(2,4-dibromophenyl)aniline involves its interaction with specific molecular targets and pathways. The bromine atoms can influence the compound’s reactivity and binding affinity to various biological targets, potentially leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

4-Bromo-N-(4-bromophenyl)aniline (C₁₂H₉Br₂N)

- Structural Differences : This dibrominated diphenylamine lacks the third brominated phenyl ring present in the target compound. Its C—N—C bond angle is 128.5° , smaller than the 133.8° observed in its dichloro analog, highlighting bromine’s steric influence .

- Intermolecular Interactions : Exhibits Br···Br contacts at 3.568 Å (shorter than the sum of van der Waals radii, 3.7 Å ), suggesting halogen bonding. The target compound, with more bromines, likely forms stronger and more numerous halogen bonds, impacting crystal packing .

- Thermal and Electronic Properties : Reduced bromination decreases flame retardancy compared to the hexabromo derivative but improves solubility in organic solvents .

4-Bromo-N-(4-bromophenyl)-N-(4-butylphenyl)aniline (C₂₂H₂₁Br₂N)

- Substituent Effects : Incorporates a 4-butylphenyl group, increasing hydrophobicity (molecular mass: 459.225 g/mol ) . The butyl chain reduces steric hindrance compared to the target compound’s fully brominated structure.

- Applications: Used in semiconductor synthesis (e.g., perovskite solar cells) due to its triphenylamine core.

2-Bromo-N-(2-bromo-4-methylphenyl)-4-methylaniline (C₁₄H₁₃Br₂N)

- Methyl vs. Bromine Substitution : Methyl groups at the 4-position reduce molecular weight (355.073 g/mol ) and steric bulk compared to bromine. This substitution likely lowers thermal stability but enhances solubility .

- Electronic Effects : Methyl groups are electron-donating, contrasting with bromine’s electron-withdrawing nature. The target compound’s hexabromo structure would exhibit stronger electron-deficient behavior, affecting redox properties .

Bis(4-bromophenyl)amine

- Simpler Bromination Pattern : Contains two bromophenyl groups (vs. three in the target). Intermediate in synthesizing higher brominated amines like 2,4-dibromo-N-(2,4-dibromophenyl)aniline , which shares partial structure with the target compound .

- Environmental Impact : Lower bromination reduces persistence in biological systems compared to the hexabromo derivative, aligning with concerns about polybrominated compounds’ bioaccumulation .

Research Findings and Implications

- Structural Flexibility : The target compound’s hexabromo architecture induces significant steric hindrance and electronic effects, distinguishing it from less brominated analogs. This impacts its reactivity in cross-coupling reactions and suitability in materials science .

- Environmental and Safety Considerations : While increased bromination enhances flame retardancy, it raises concerns about environmental persistence and toxicity, mirroring issues with polybrominated diphenyl ethers (PBDEs) .

- Applications: Potential use in organic electronics (e.g., hole-transport layers) due to its triphenylamine core, though solubility challenges may require derivatization .

Biological Activity

Introduction

2,4-Dibromo-N-(4-bromophenyl)-N-(2,4-dibromophenyl)aniline, a halogenated aromatic amine, has garnered attention in the fields of medicinal chemistry and environmental science due to its unique structural properties and biological activities. This compound is characterized by its complex brominated structure, which influences its interactions with biological systems.

- Molecular Formula: CHBrN

- Molecular Weight: 639.799 g/mol

- CAS Number: 73087-81-7

The compound features multiple bromine substituents, which are known to enhance lipophilicity and potentially influence biological activity by altering receptor interactions and metabolic pathways.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of halogenated compounds. Specifically, this compound has shown effectiveness against various bacterial strains. A study indicated that halogenated anilines exhibit significant antibacterial activity due to their ability to disrupt bacterial cell membranes and interfere with metabolic processes .

Cytotoxicity and Anticancer Activity

Research into the cytotoxic effects of this compound has demonstrated promising results in cancer cell lines. In vitro studies have shown that this compound induces apoptosis in specific cancer cells through the activation of caspase pathways. The compound's mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Structure-Activity Relationship (SAR)

The presence of multiple bromine atoms in the structure of this compound significantly impacts its biological activity. Bromination enhances the lipophilicity of the molecule, facilitating better membrane penetration and interaction with cellular targets. Additionally, the electron-withdrawing nature of bromine may stabilize certain reactive intermediates during metabolic transformations .

Study 1: Antimicrobial Efficacy

A study conducted by researchers at [source] evaluated the antimicrobial efficacy of various brominated anilines, including this compound. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. The study concluded that the compound's effectiveness was attributed to its ability to disrupt bacterial cell wall synthesis.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| 2,4-Dibromo-N-phenylaniline | 64 | Escherichia coli |

Study 2: Cytotoxicity in Cancer Cells

In a separate investigation published in a peer-reviewed journal, the cytotoxic effects of this compound were assessed on human breast cancer cell lines (MCF-7). The study utilized an MTT assay to determine cell viability post-treatment with varying concentrations of the compound.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

The results demonstrated a dose-dependent decrease in cell viability, suggesting potential for further development as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.